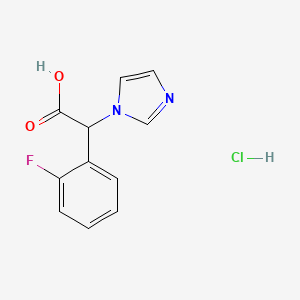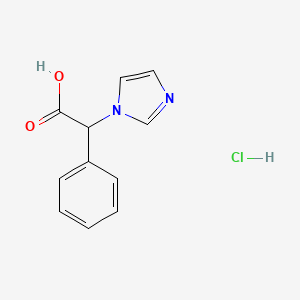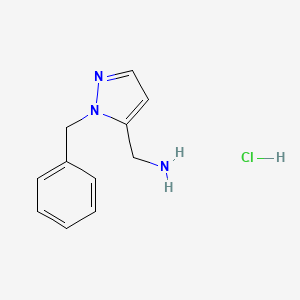![molecular formula C10H11ClFN3 B8219994 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B8219994.png)
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C10H11ClFN3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine hydrochloride
Uniqueness
1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
[2-(3-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-2-1-3-9(6-8)14-10(7-12)4-5-13-14;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBRALLPACPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine dihydrochloride](/img/structure/B8219917.png)
amine dihydrochloride](/img/structure/B8219932.png)
amine dihydrochloride](/img/structure/B8219935.png)
![Methyl({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8219943.png)
amine dihydrochloride](/img/structure/B8219948.png)
![1-[(3R)-piperidin-3-yl]pyrrolidin-2-one hydrochloride](/img/structure/B8219949.png)
![2-[(3S)-piperidin-3-yl]-1,2,6-thiadiazinane 1,1-dioxide;hydrochloride](/img/structure/B8219956.png)



![1-{1-[(pyridin-3-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219992.png)
![1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219997.png)
![(7S)-2-benzhydryl-2-azaspiro[3.3]heptan-7-ol](/img/structure/B8220001.png)
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;oxalic acid](/img/structure/B8220007.png)
